molecular formula C12H15N3O3 B2525618 N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)furan-2-carboxamide CAS No. 2034567-06-9

N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)furan-2-carboxamide

Cat. No.: B2525618
CAS No.: 2034567-06-9
M. Wt: 249.27
InChI Key: DAUIPCRDGNZNAD-UHFFFAOYSA-N
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Description

N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)furan-2-carboxamide is a synthetic small molecule characterized by a furan-2-carboxamide core linked via a polyether chain (2-(2-ethoxy)ethyl) to a 1H-imidazole moiety. The compound’s structure combines the aromatic heterocyclic properties of furan and imidazole, which are often exploited in medicinal chemistry for their hydrogen-bonding capabilities and interactions with biological targets such as enzymes or receptors.

Properties

IUPAC Name

N-[2-(2-imidazol-1-ylethoxy)ethyl]furan-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O3/c16-12(11-2-1-7-18-11)14-4-8-17-9-6-15-5-3-13-10-15/h1-3,5,7,10H,4,6,8-9H2,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAUIPCRDGNZNAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)NCCOCCN2C=CN=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)furan-2-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halides, acids, bases, and other nucleophiles or electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of the imidazole or furan rings, while reduction may yield reduced derivatives.

Scientific Research Applications

N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)furan-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The furan ring may also contribute to the compound’s biological activity by interacting with different molecular targets. The exact mechanism of action would depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Key Observations:

Pyridine in Compound 3 offers a distinct electronic profile compared to imidazole, affecting binding to targets like fungal enzymes. Nitrofuran derivatives (e.g., Compound 2 ) exhibit electron-withdrawing nitro groups, which may improve redox activity or interaction with microbial enzymes.

Linker Variations :

  • The ethoxyethyl linker in the target compound provides flexibility and ether oxygen atoms for hydrogen bonding. In contrast, shorter alkyl linkers (e.g., propyl in Compound 2 ) may restrict conformational freedom.

Biological Activity :

  • Nitrofuran analogs (Compounds 2 and 3 ) demonstrate antifungal activity , likely due to nitro group-mediated disruption of microbial electron transport chains.
  • Benzimidazole-furan hybrids (e.g., Compound 19 ) are potent IDO1 inhibitors , suggesting that the target compound’s imidazole-furan system could be optimized for similar enzymatic targets.

Physicochemical and Pharmacokinetic Comparisons

  • Solubility : The ethoxyethyl linker in the target compound may improve aqueous solubility compared to benzimidazole derivatives with bulky aromatic substituents (e.g., ). However, nitro groups in Compounds 2 and 3 could reduce solubility due to increased hydrophobicity.
  • Metabolic Stability : Imidazole rings are susceptible to cytochrome P450-mediated metabolism, whereas benzimidazole derivatives (e.g., ) may exhibit longer half-lives due to steric hindrance.
  • Topological Polar Surface Area (TPSA) : Compound 19 has a TPSA of 70.9 Ų, similar to the target compound (estimated ~75–80 Ų), indicating comparable membrane permeability.

Biological Activity

N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)furan-2-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the synthesis, characterization, and biological activity of this compound, drawing on diverse research findings and case studies.

1. Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions. The process begins with the formation of the imidazole ring, followed by the introduction of the ethoxy and furan groups through various coupling reactions. Characterization methods such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are employed to confirm the structure and purity of the compound.

2. Biological Activity Overview

The biological activity of this compound has been investigated in several studies, revealing promising results in various areas:

Anticancer Activity

Several studies have reported that imidazole derivatives exhibit significant anticancer properties. For example, compounds similar to this compound have shown inhibition against cancer cell lines such as MCF7 (breast cancer), C6 (rat glioblastoma), and HT-29 (colon cancer).

CompoundCell LineIC50 (µM)
This compoundMCF70.058 ± 0.016
Similar DerivativeC60.70
Similar DerivativeHT-290.69

These results indicate that the compound may act by inducing apoptosis or inhibiting cell proliferation through various mechanisms, including enzyme inhibition.

Enzyme Inhibition

Research indicates that imidazole derivatives can inhibit key enzymes involved in cancer progression. For instance, studies have shown that compounds with similar structures exhibit potent inhibitory effects on carbonic anhydrases (hCA I and hCA II), which are implicated in tumor growth.

EnzymeIC50 Value (nM)
hCA I4.13 - 15.67
hCA II5.65 - 14.84

The mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the imidazole moiety plays a crucial role in binding to target proteins or enzymes due to its ability to form hydrogen bonds and coordinate with metal ions.

4. Case Studies

Case Study 1: Antiviral Activity
A study focusing on antiviral applications found that derivatives of imidazole showed significant activity against viral replication in vitro. The compound was tested against various viruses, showing a dose-dependent response that suggests potential use as an antiviral agent.

Case Study 2: Antioxidant Properties
Research has also highlighted the antioxidant capabilities of imidazole-containing compounds, indicating that they can scavenge free radicals effectively, contributing to their therapeutic potential in oxidative stress-related diseases.

5.

This compound represents a promising candidate for further research due to its diverse biological activities, particularly in anticancer and antiviral domains. Continued exploration of its mechanisms of action and efficacy in vivo will be essential for developing it into a viable therapeutic agent.

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